molecular formula C11H10BrN B11872799 1-(Bromomethyl)naphthalen-2-amine

1-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11872799
M. Wt: 236.11 g/mol
InChI Key: QVQWPDFIGGLKIN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, characterized by the presence of a bromomethyl group at the first position and an amine group at the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalen-2-amine can be synthesized through several methods. One common approach involves the bromination of 2-aminonaphthalene followed by a substitution reaction. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalen-2-amine involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it useful in the design of inhibitors or probes that target specific enzymes or receptors .

Comparison with Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but lacks the amine group.

    2-Bromonaphthalene: Lacks the methyl and amine groups.

    1-(Bromomethyl)naphthalene: Lacks the amine group.

Uniqueness: 1-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both a bromomethyl and an amine group on the naphthalene ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-(bromomethyl)naphthalen-2-amine

InChI

InChI=1S/C11H10BrN/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,13H2

InChI Key

QVQWPDFIGGLKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)N

Origin of Product

United States

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